8-Chloro-7-fluoroquinoline
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Overview
Description
8-Chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family The quinoline ring system is characterized by a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2,4-difluoroaniline with suitable reagents under controlled conditions. The reaction can be carried out using cyclization agents such as phosphorus oxychloride or polyphosphoric acid. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine or fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, such as palladium-catalyzed Suzuki or Heck reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products of these reactions include substituted quinolines, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
8-Chloro-7-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and antibacterial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It finds applications in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential enzyme inhibitory activities and its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
- 7-Chloro-8-fluoroquinoline
- 6,8-Difluoro-7-chloroquinoline
- 5,6,8-Trifluoroquinoline
Comparison: 8-Chloro-7-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles. For instance, the presence of both chlorine and fluorine atoms can enhance its ability to participate in nucleophilic substitution and cross-coupling reactions .
Properties
IUPAC Name |
8-chloro-7-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDSHDNATUPBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-92-5 |
Source
|
Record name | 8-chloro-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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